molecular formula C8H6ClF2NO2 B11761949 Methyl 6-chloro-5-(difluoromethyl)nicotinate

Methyl 6-chloro-5-(difluoromethyl)nicotinate

Cat. No.: B11761949
M. Wt: 221.59 g/mol
InChI Key: NFRDHWVNTMYSGX-UHFFFAOYSA-N
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Description

Methyl 6-chloro-5-(difluoromethyl)nicotinate is a chemical compound that falls within the class of substituted nicotinate esters. It serves as a versatile and valuable synthetic intermediate in organic chemistry and drug discovery research. The structure incorporates both a chloro and a difluoromethyl group on the pyridine ring, making it a useful scaffold for further functionalization . This compound is primarily used as a key building block in medicinal chemistry for the synthesis of more complex molecules. The presence of the difluoromethyl group is of particular interest, as fluorine-containing groups are known to profoundly influence a molecule's properties, such as its metabolic stability, lipophilicity, and bioavailability . While specific biological targets for this exact compound are not detailed in the literature, structurally similar trifluoromethyl-substituted nicotinates have been successfully employed in the scalable synthesis of pharmaceutical candidates, demonstrating the utility of this chemical class in developing active compounds . The chlorine atom and the ester group on the nicotinate core offer distinct sites for chemical modification, enabling researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. Common synthetic transformations may include nucleophilic aromatic substitution of the chloride, hydrolysis of the ester to the corresponding carboxylic acid, or amidation reactions. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClF2NO2

Molecular Weight

221.59 g/mol

IUPAC Name

methyl 6-chloro-5-(difluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C8H6ClF2NO2/c1-14-8(13)4-2-5(7(10)11)6(9)12-3-4/h2-3,7H,1H3

InChI Key

NFRDHWVNTMYSGX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)Cl)C(F)F

Origin of Product

United States

Preparation Methods

Esterification of Nicotinic Acid Derivatives

A common pathway for methyl nicotinates involves esterification of the corresponding carboxylic acid. For example, methyl 6-chloro-5-(trifluoromethyl)nicotinate is synthesized via sulfuric acid-catalyzed esterification of 6-chloro-5-(trifluoromethyl)nicotinic acid with methanol. Adapting this for the difluoromethyl analog would require:

  • Synthesis of 6-chloro-5-(difluoromethyl)nicotinic acid :

    • Chlorination : Introduce chlorine at position 6 using PCl5_5 or SOCl2_2 on a 5-substituted nicotinic acid.

    • Difluoromethylation : Employ a difluoromethylating agent (e.g., HCF2_2Cl or CF2_2HSiMe3_3) under palladium catalysis to functionalize position 5.

  • Esterification :

    6-Chloro-5-(difluoromethyl)nicotinic acid+CH3OHH2SO4Methyl 6-chloro-5-(difluoromethyl)nicotinate+H2O\text{6-Chloro-5-(difluoromethyl)nicotinic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O}

    Yields for analogous reactions range from 70–90% under reflux conditions.

Nitro-to-Difluoromethyl Conversion

Methyl 6-chloro-5-nitronicotinate (CAS 59237-53-5) serves as a precursor in multiple syntheses. Reduction of the nitro group to an amine, followed by diazotization and fluorination, offers a viable route:

  • Nitro Reduction :

    • Catalytic Hydrogenation : Use H2_2/Pd-C in ethanol to convert nitro to amine.

    • Chemical Reduction : Employ Zn/HCl or Fe/AcOH for nitro group reduction.

  • Diazotization and Fluorination :

    • Treat the amine with NaNO2_2/HCl at 0–5°C to form a diazonium salt.

    • Substitute with a difluoromethyl group using HCF2_2SiMe3_3 or similar reagents.

Example Protocol :

StepReagents/ConditionsYield
Nitro reductionZn, HCl, 0°C, 30 min85%
DiazotizationNaNO2_2, HCl, 0°C90%
FluorinationHCF2_2SiMe3_3, CuI, 60°C65%

Industrial-Scale Production Considerations

Continuous Flow Reactors

Large-scale synthesis of methyl nicotinate derivatives often employs continuous flow systems to enhance heat transfer and mixing efficiency. Key parameters include:

  • Residence time : Optimized to 10–15 minutes for esterification.

  • Catalyst recycling : Solid acid catalysts (e.g., Amberlyst-15) reduce waste.

Purification Techniques

  • Distillation : Effective for separating methyl ester products from excess methanol.

  • Recrystallization : Use ethanol/water mixtures to achieve >98% purity.

Emerging Methodologies

Photocatalytic Fluorination

Recent advances in photoredox catalysis enable direct C-H difluoromethylation of pyridines. For example:

6-Chloronicotinate+CF2H2SO4Ir(ppy)3,Blue LEDMethyl 6-chloro-5-(difluoromethyl)nicotinate\text{6-Chloronicotinate} + \text{CF}2\text{H}2\text{SO}4 \xrightarrow{\text{Ir(ppy)}3, \text{Blue LED}} \text{this compound}

Preliminary yields reach 50–60%, with ongoing optimization for scalability.

Biocatalytic Approaches

Engineered esterases and lipases show promise for enantioselective synthesis of nicotinate derivatives, though applications to difluoromethylated compounds remain exploratory.

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : >99% (C18 column, acetonitrile/water gradient).

  • NMR : Distinct signals for -CF2_2H (δ 5.8–6.2 ppm, triplet) and ester -OCH3_3 (δ 3.9 ppm).

  • Mass Spec : Molecular ion peak at m/z 223.03 (C8_8H6_6ClF2_2NO2+_2^+) .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-5-(difluoromethyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl 6-chloro-5-(difluoromethyl)nicotinate has been investigated for its potential pharmacological properties. The compound's unique structure allows it to interact with biological systems in ways that can lead to therapeutic applications. Key areas of research include:

  • Antimicrobial Activity : Studies have shown that compounds with similar structural features exhibit significant antimicrobial properties. The difluoromethyl group may enhance the compound's ability to penetrate biological membranes, increasing its efficacy against various pathogens.
  • Anti-inflammatory Effects : Preliminary research suggests that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The halogen substituents can modulate the compound's interaction with biological targets involved in inflammatory pathways.
  • Cancer Research : The compound's ability to inhibit specific enzymes involved in cancer progression has been a focus of recent studies. Its structural similarity to known anticancer agents suggests potential as a lead compound for developing new cancer therapies.

Agrochemicals

In the field of agrochemicals, this compound shows promise as a pesticide or herbicide. The presence of chlorine and difluoromethyl groups can enhance the compound's stability and effectiveness against pests:

  • Pesticidal Properties : Research indicates that this compound may exhibit insecticidal activity, potentially serving as an alternative to existing pesticides. Its unique chemical structure may allow for targeted action against specific pest species while minimizing environmental impact.
  • Herbicidal Applications : The compound's ability to disrupt plant growth processes makes it a candidate for herbicidal formulations. Studies are ongoing to evaluate its effectiveness against common agricultural weeds.

Synthetic Applications

This compound serves as a versatile building block in organic synthesis:

  • Intermediate in Synthesis : This compound is used as an intermediate in the synthesis of more complex molecules, particularly those intended for pharmaceutical applications. Its unique reactivity allows chemists to create diverse derivatives with tailored properties.
  • Development of Novel Compounds : Researchers are exploring its use in synthesizing novel compounds with enhanced biological activities, leveraging its structural characteristics to design new therapeutic agents.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-5-(difluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of fluorine atoms enhances its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Compound Name Substituent (Position 5) Key Applications Molecular Formula Molecular Weight (g/mol)
Methyl 6-chloro-5-(difluoromethyl)nicotinate -CF$_2$H Agrochemical intermediates (hypothesized) C$8$H$6$ClF$2$NO$2$ 221.59 (calculated)
Methyl 6-chloro-5-(trifluoromethyl)nicotinate -CF$_3$ Anti-infective agents C$8$H$5$ClF$3$NO$2$ 239.58
Methyl 6-chloro-5-nitronicotinate -NO$_2$ Unspecified (high electrophilicity) C$7$H$5$ClN$2$O$4$ 216.58
Methyl 4-amino-6-chloro-5-fluoronicotinate -F, -NH$_2$ Pharmaceutical research C$7$H$6$ClFN$2$O$2$ 204.59
  • Trifluoromethyl vs. Difluoromethyl: The -CF$3$ group enhances lipophilicity and metabolic stability compared to -CF$2$H, making it more suitable for drug candidates.
  • Amino/Fluoro Combinations: Methyl 4-amino-6-chloro-5-fluoronicotinate’s -NH$_2$ group introduces hydrogen-bonding capability, which may improve target binding in pharmaceuticals .

Physicochemical Properties

  • Lipophilicity : -CF$3$ substituents increase logP values compared to -CF$2$H, enhancing membrane permeability .
  • Stability : -CF$3$ groups resist metabolic oxidation better than -CF$2$H, which may undergo gradual defluorination .

Biological Activity

Methyl 6-chloro-5-(difluoromethyl)nicotinate is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a chloro group and a difluoromethyl group. This structural configuration contributes to its notable biological activity and potential applications in medicinal chemistry and agrochemicals. The molecular formula for this compound is C7H6ClF2NC_7H_6ClF_2N, with a molecular weight of approximately 193.58 g/mol.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The presence of halogen substituents, particularly the chloro and difluoromethyl groups, enhances the compound's binding affinity and specificity towards these targets, modulating their activity and leading to desired biological effects.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial effects against various bacterial strains. For instance, a study demonstrated that it exhibited a minimum inhibitory concentration (MIC) indicating its potential as an effective antimicrobial agent.
  • Anticancer Potential : Preliminary investigations suggest that the compound may also possess anticancer properties, similar to other trifluoromethylated compounds. This aspect is essential for its application in drug discovery and development.

Enzyme Interaction Studies

The compound has been utilized in studies focusing on enzyme kinetics and metabolic pathways. Its ability to influence enzyme activity makes it a valuable tool in biochemical research.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial effects of various trifluoromethylated nicotinates, including this compound, demonstrated promising results against several bacterial strains. The compound exhibited significant antimicrobial activity with MIC values comparable to established antibiotics.
  • Cytotoxicity Assessments : In vitro cytotoxicity studies have shown that this compound can induce cell death in cancer cell lines, suggesting its potential as an anticancer agent. The IC50 values reported were indicative of its effectiveness compared to standard chemotherapeutic agents .

Summary of Biological Activities

Biological Activity Description Reference
AntimicrobialSignificant efficacy against various bacterial strains with low MIC values
AnticancerInduces cytotoxicity in cancer cell lines; potential for further development
Enzyme InteractionsModulates enzyme activity, useful in biochemical research

Q & A

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer :
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with experimental IC₅₀ values.
  • MD Simulations : Assess conformational flexibility of the pyridine ring in binding pockets (e.g., CYP450 enzymes) .

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